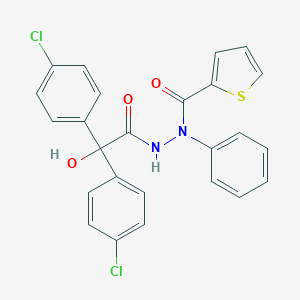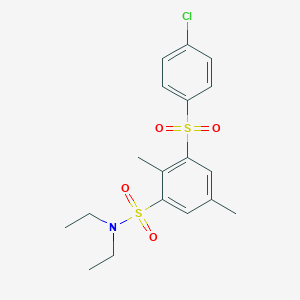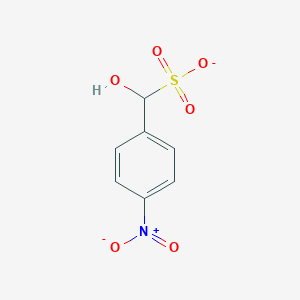
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone, also known as DBM-TSIN, is a chemical compound that has garnered attention in the scientific community due to its potential applications in research.
科学的研究の応用
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several potential applications in scientific research. One such application is in the field of cancer research, where 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the growth of cancer cells by inducing apoptosis. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
作用機序
The mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is not fully understood, but it has been proposed that the compound inhibits the activity of certain enzymes involved in cell growth and proliferation. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating cell growth and preventing the formation of tumors.
Biochemical and Physiological Effects:
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been shown to inhibit the activity of certain kinases involved in cell signaling pathways. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone has been found to have antioxidant properties, which may help protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone is its relatively low solubility in aqueous solutions, which may affect its bioavailability and limit its potential applications.
将来の方向性
There are several future directions for research involving 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone. One potential direction is the development of more efficient synthesis methods that can produce 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in higher yields. Additionally, further studies are needed to fully understand the mechanism of action of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone and its potential applications in the treatment of various diseases. Finally, the development of more soluble forms of 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone may help overcome some of the current limitations associated with its use in lab experiments.
合成法
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone can be synthesized through a multistep process involving the reaction of 2-hydroxy-1-naphthaldehyde with p-toluenesulfonic acid, followed by the addition of dibenzoylmethane and ammonium acetate. The resulting product is then purified through recrystallization to obtain 2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone in its pure form.
特性
製品名 |
2-(Dibenzoylmethyl)-4-p-toluenesulfonylimino-1-naphthalenone |
|---|---|
分子式 |
C32H23NO5S |
分子量 |
533.6 g/mol |
IUPAC名 |
(NZ)-N-[3-(1,3-dioxo-1,3-diphenylpropan-2-yl)-4-oxonaphthalen-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C32H23NO5S/c1-21-16-18-24(19-17-21)39(37,38)33-28-20-27(32(36)26-15-9-8-14-25(26)28)29(30(34)22-10-4-2-5-11-22)31(35)23-12-6-3-7-13-23/h2-20,29H,1H3/b33-28- |
InChIキー |
WDBJRCLNRQPSBH-MDVFONAFSA-N |
異性体SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)C(C(=O)C4=CC=CC=C4)C(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[4-(Dimethylamino)phenyl]acrylaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B273720.png)



![2-(2,4-dichlorophenoxy)-N-{2-[2-(4-fluorobenzylidene)hydrazino]-2-oxoethyl}acetamide](/img/structure/B273727.png)
![N-(benzenesulfonyl)-N-[3-(benzenesulfonyl)-4-hydroxynaphthalen-1-yl]benzenesulfonamide](/img/structure/B273728.png)


![1-[(3,4-dimethylphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B273740.png)
![4-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]phenyl benzoate](/img/structure/B273745.png)



